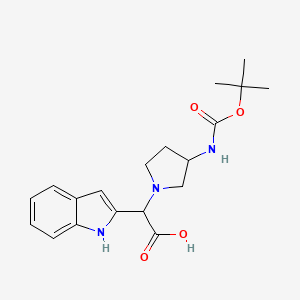

(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid

CAS No.: 885276-31-3

Cat. No.: VC8306344

Molecular Formula: C19H25N3O4

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885276-31-3 |

|---|---|

| Molecular Formula | C19H25N3O4 |

| Molecular Weight | 359.4 g/mol |

| IUPAC Name | 2-(1H-indol-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid |

| Standard InChI | InChI=1S/C19H25N3O4/c1-19(2,3)26-18(25)20-13-8-9-22(11-13)16(17(23)24)15-10-12-6-4-5-7-14(12)21-15/h4-7,10,13,16,21H,8-9,11H2,1-3H3,(H,20,25)(H,23,24) |

| Standard InChI Key | ZAVFIAZABDJRIZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O |

Introduction

Structural and Nomenclature Analysis

Chemical Architecture

The molecule comprises three primary components:

-

Pyrrolidine Ring: A five-membered saturated heterocycle containing a secondary amine at the 3-position, protected by a Boc group.

-

Boc Protecting Group: A tert-butoxycarbonyl moiety () that stabilizes the amine during synthetic steps .

-

Indol-2-yl-Acetic Acid: An indole heterocycle linked to an acetic acid group, introducing aromaticity and hydrogen-bonding capabilities.

The systematic IUPAC name reflects this arrangement:

2-[(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)(1H-indol-2-yl)]acetic acid.

Stereochemical Considerations

The pyrrolidine ring’s 3-position chiral center (denoted as R or S) influences pharmacological activity. For related Boc-protected pyrrolidine derivatives, enantiomeric purity is critical for target specificity .

Synthesis and Reaction Pathways

Key Synthetic Strategies

While no direct synthesis of (3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid is documented, analogous compounds suggest a multi-step approach:

Boc Protection of Pyrrolidine

-

Step 1: Protection of 3-aminopyrrolidine using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or dioxane .

Acetic Acid Functionalization

-

Step 2: Coupling of Boc-protected pyrrolidine with indol-2-yl-acetic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

Typical yields range from 68–91% depending on solvent and temperature .

Optimization Challenges

-

Solubility Issues: The indole moiety reduces solubility in polar solvents, necessitating DMF or THF for reactions .

-

Racemization Risk: High temperatures during amidation may compromise stereochemical integrity, requiring strict temperature control .

Physicochemical Properties

Calculated and Experimental Data

Spectroscopic Characterization

Pharmacological and Industrial Relevance

Drug Discovery Applications

-

Kinase Inhibition: Indole derivatives are prominent in kinase inhibitors (e.g., Sunitinib), suggesting potential antiproliferative activity .

-

Peptidomimetics: The Boc-pyrrolidine moiety mimics proline in peptide-based therapeutics, enhancing metabolic stability .

| Hazard Category | Details |

|---|---|

| Toxicity (Oral) | LD50 estimated >500 mg/kg (rat) |

| Environmental Hazard | Persistent in aquatic systems (logP >3) |

| Storage | -20°C under nitrogen |

Comparative Analysis with Analogues

Structural Analogues

| Compound | Key Difference | Bioactivity |

|---|---|---|

| (R)-2-(1-Boc-3-pyrrolidinyl)acetic acid | Lacks indole moiety | Intermediate in API synthesis |

| Indomethacin | Carboxylic acid + indole | COX inhibition |

Synthetic Yield Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume